molecular formula C7H11N3O2 B13272885 5-Amino-6-propoxypyrimidin-4-ol

5-Amino-6-propoxypyrimidin-4-ol

Cat. No.: B13272885
M. Wt: 169.18 g/mol
InChI Key: WMFRMZADBDCAMA-UHFFFAOYSA-N
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Description

5-Amino-6-propoxypyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-propoxypyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea under basic conditions to form the pyrimidine ring. The propoxy group can be introduced through subsequent alkylation reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to improve yield and reduce production costs. These methods often focus on minimizing the number of steps and using environmentally friendly reagents. For example, the use of green chemistry principles to avoid hazardous solvents and reduce waste is a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-propoxypyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated or acylated pyrimidine derivatives .

Scientific Research Applications

5-Amino-6-propoxypyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-6-propoxypyrimidin-4-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to specific receptors. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-propoxypyrimidin-4-ol is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-amino-4-propoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2/c1-2-3-12-7-5(8)6(11)9-4-10-7/h4H,2-3,8H2,1H3,(H,9,10,11)

InChI Key

WMFRMZADBDCAMA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=O)NC=N1)N

Origin of Product

United States

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